molecular formula C14H14ClN5 B1384843 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-77-8

6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1384843
CAS RN: 1040662-77-8
M. Wt: 287.75 g/mol
InChI Key: OWNAKPDKZWOIKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their anticancer activity . Another study reported the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in several studies . These reactions often involve the use of catalysts and specific reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one study reported the boiling point of a similar compound as 350.3±32.0 °C .

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound is synthesized through nucleophilic substitution and has been structurally characterized using techniques like high-resolution mass spectrometry, NMR, and IR spectroscopy. The synthesis method provides a foundation for exploring its applications in pharmacology (Ogurtsov & Rakitin, 2021).

  • Potential as a Pharmacological Intermediate : It serves as a convenient intermediate for various disubstituted pyrazolo[3,4-d]pyrimidines, which are of interest due to their pharmacological properties. This highlights its potential in drug development (Ogurtsov & Rakitin, 2021).

  • Use in Synthesizing Tetraheterocyclic Systems : It's involved in the synthesis of tetraheterocyclic systems, which are important in medicinal chemistry for developing new therapeutic agents (El-Essawy, 2010).

  • Role in Anticancer Research : Derivatives of this compound have shown significant anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests its potential use in cancer research and treatment (Abdellatif et al., 2014).

  • Hydrogen Bonding Studies : Research has been conducted on the hydrogen bonding patterns in derivatives of this compound, providing insights into its molecular interactions and stability (Trilleras et al., 2008).

Safety and Hazards

Safety information for similar compounds has been provided in material safety data sheets. For example, one compound was labeled with the signal word “Warning” and associated with hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

6-chloro-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-8-4-5-10(6-9(8)2)17-12-11-7-16-20(3)13(11)19-14(15)18-12/h4-7H,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNAKPDKZWOIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141995
Record name 6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

1040662-77-8
Record name 6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040662-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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